Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

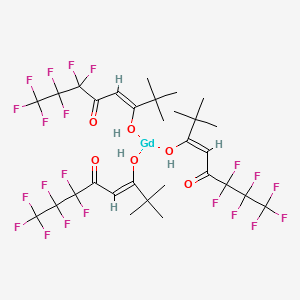

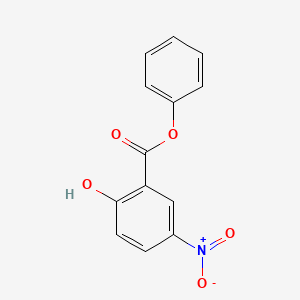

It is found in certain plants, including legumes such as soybeans, lentils, chickpeas, and mung beans . Verbascose consists of three glucose molecules linked together by alpha-1,6-glycosidic bonds, with an additional galactose molecule attached to the middle glucose molecule via a beta-1,3-glycosidic bond . This compound is not broken down by digestive enzymes and passes through the small intestine largely unchanged. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide .

Méthodes De Préparation

Verbascose is naturally occurring in plants and is part of the raffinose family oligosaccharides. The synthesis of verbascose involves the enzyme galactan-galactan galactosyl transferase, which catalyzes the transfer of a galactosyl moiety from one raffinose family oligosaccharide to another . In the formation of verbascose, stachyose acts as the galactosyl acceptor

Analyse Des Réactions Chimiques

Verbascose undergoes fermentation by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and carbon dioxide . This fermentation process is a type of anaerobic digestion. Verbascose does not undergo typical chemical reactions such as oxidation, reduction, or substitution in the human digestive system due to its resistance to digestive enzymes .

Applications De Recherche Scientifique

Verbascose has several scientific research applications, particularly in the fields of nutrition and gut health. As a prebiotic, verbascose promotes the growth of beneficial bacteria in the large intestine, such as Bifidobacterium and Lactobacillus species . This prebiotic effect contributes to improved gut health, enhanced immune function, and the suppression of harmful bacteria . Additionally, verbascose has been studied for its potential anti-allergic, anti-obesity, anti-diabetic, and hepatoprotective properties . Its role in promoting gut health makes it a valuable compound in the development of functional foods and dietary supplements .

Mécanisme D'action

The mechanism of action of verbascose involves its fermentation by gut bacteria in the large intestine. This fermentation process produces short-chain fatty acids, which serve as an energy source for the cells lining the colon and promote the growth of beneficial bacteria . The short-chain fatty acids also help to suppress the growth of harmful bacteria, contributing to overall gut health . Verbascose’s prebiotic effect is mediated through its ability to selectively stimulate the growth and activity of beneficial gut microbiota .

Comparaison Avec Des Composés Similaires

Verbascose is part of the raffinose family oligosaccharides, which also includes raffinose and stachyose . These compounds share a common root structure, with verbascose being a pentasaccharide, stachyose a tetrasaccharide, and raffinose a trisaccharide . While all three compounds have prebiotic properties and promote gut health, verbascose is unique in its structure and the specific types of bacteria it promotes . The higher degree of polymerization in verbascose may result in different fermentation profiles and health benefits compared to raffinose and stachyose .

Similar Compounds::- Raffinose

- Stachyose

Verbascose’s unique structure and fermentation profile make it a valuable compound for promoting gut health and overall well-being.

Propriétés

Formule moléculaire |

C30H52O26 |

|---|---|

Poids moléculaire |

828.7 g/mol |

Nom IUPAC |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1 |

Clé InChI |

FLUADVWHMHPUCG-IJMQRRIMSA-N |

SMILES isomérique |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)

![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)